molecular formula C11H19N3O B2798114 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine CAS No. 2034297-46-4

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine

Cat. No.: B2798114
CAS No.: 2034297-46-4
M. Wt: 209.293
InChI Key: YTFVCUPBNQNPMH-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine is a compound that features a pyrazole ring, a tetrahydropyran ring, and an amine group

Future Directions

The future directions for the study of this compound could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, the development of novel insecticides targeting the ryanodine receptor (RyR) is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with tetrahydro-2H-pyran-4-amine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-13(10-4-7-15-8-5-10)9-11-3-6-12-14(11)2/h3,6,10H,4-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFVCUPBNQNPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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